molecular formula C6H6Br2O4 B13467837 3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid

3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid

Cat. No.: B13467837
M. Wt: 301.92 g/mol
InChI Key: YWURKUHKITZMCF-UHFFFAOYSA-N
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Description

3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid is an organic compound with a unique structure featuring a cyclopropane ring substituted with bromine atoms and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid typically involves the reaction of α-bromomethyl ketones with aldehydes in the presence of ethyl cyanoacetate and malononitrile. This reaction is carried out under basic conditions using triethylamine (Et3N) as a catalyst, resulting in high yields within a short reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with reduced functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted cyclopropane derivatives with various functional groups.

    Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids.

    Reduction Reactions: Products include reduced cyclopropane derivatives.

Scientific Research Applications

3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid involves its interaction with various molecular targets. The bromine atoms and carboxylic acid groups enable the compound to participate in nucleophilic substitution and other reactions, affecting molecular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-(bromomethyl)propionic acid: Similar structure but with a propionic acid backbone.

    3-Bromo-1-propanol: Contains a bromine atom and a hydroxyl group on a propanol backbone.

    Bromopyruvic acid: Features a bromine atom on a pyruvic acid backbone.

Uniqueness

3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid is unique due to its cyclopropane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of two bromine atoms and two carboxylic acid groups further enhances its versatility in chemical reactions and applications.

Properties

Molecular Formula

C6H6Br2O4

Molecular Weight

301.92 g/mol

IUPAC Name

3-bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid

InChI

InChI=1S/C6H6Br2O4/c7-1-6(8)2(4(9)10)3(6)5(11)12/h2-3H,1H2,(H,9,10)(H,11,12)

InChI Key

YWURKUHKITZMCF-UHFFFAOYSA-N

Canonical SMILES

C(C1(C(C1C(=O)O)C(=O)O)Br)Br

Origin of Product

United States

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